A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a reactive sulfonyl leaving group, a versatile bromine handle for cross-coupling, and a nucleophilic amino group—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic and characterization workflow, details its reactivity, and explores its proven applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.
Core Chemical Identity and Physicochemical Properties
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic compounds that form a privileged scaffold in numerous FDA-approved drugs.[1] The strategic placement of its functional groups dictates its unique chemical behavior and utility.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine | N/A |
| CAS Number | 1379324-53-4 | [2][3] |
| Molecular Formula | C₅H₆BrN₃O₂S | [2] |
| Molecular Weight | 252.09 g/mol | [2][3] |
| InChI Key | QMDXZZOONBDILU-UHFFFAOYSA-N | [2] |
| SMILES | CS(=O)(=O)c1nc(N)c(Br)cn1 | N/A |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds[4] |
| Purity | Commercially available at ≥95% | [2] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol | Inferred from related compounds[4] |
Synthesis and Spectroscopic Characterization
While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a reliable and logical laboratory-scale pathway can be proposed based on fundamental pyrimidine chemistry. The following protocol illustrates a common strategy starting from a commercially available precursor.
Proposed Synthetic Pathway
The synthesis leverages a two-step process: the selective bromination of an electron-rich aminopyrimidine followed by the oxidation of a thioether to the target sulfone. The thioether is a crucial precursor as the sulfone group is difficult to install directly but is readily formed via oxidation.
Caption: Proposed two-step synthesis of the target compound.
Illustrative Experimental Protocol
Objective: To synthesize 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine from 2-(Methylthio)pyrimidin-4-amine.
Step 1: Electrophilic Bromination
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Reaction Setup: In a three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(methylthio)pyrimidin-4-amine (1.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath. The use of DMF facilitates the dissolution of the starting material and the subsequent reaction.
-
Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in DMF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C. NBS is a mild and highly selective brominating agent for electron-rich aromatic systems, minimizing over-bromination.[5]
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.
-
Work-up: Quench the reaction by pouring it into ice water, leading to the precipitation of the crude product. Filter the solid, wash thoroughly with water to remove DMF and succinimide byproducts, and dry under vacuum.
Step 2: Thioether Oxidation
-
Reaction Setup: Suspend the crude 5-bromo-2-(methylthio)pyrimidin-4-amine (1.0 eq) from Step 1 in Dichloromethane (DCM).
-
Reagent Addition: Add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise to the suspension. The oxidation is highly exothermic; therefore, slow addition is critical to control the reaction temperature. m-CPBA is a common and effective oxidant for converting thioethers to sulfones.
-
Reaction and Monitoring: Stir the mixture at room temperature for 12-16 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess m-CPBA. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product, 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include:
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Expected signals would appear for the four distinct pyrimidine carbons and the methyl carbon of the sulfonyl group.[8]
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 252.0 and 254.0, confirming the molecular weight and the characteristic isotopic pattern of a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Caption: Key reactive sites and associated synthetic transformations.
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C2-Methylsulfonyl Group (SₙAr Reaction): The methylsulfonyl moiety is a superb leaving group due to the ability of the sulfinate anion to stabilize the negative charge.[4][9] The electron-deficient nature of the pyrimidine ring, further activated by the sulfone, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[9][10][11] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), a common strategy in building kinase inhibitors.[12][13][14] The reaction proceeds via a stabilized Meisenheimer intermediate.[15]
-
C5-Bromine Atom (Cross-Coupling Reactions): The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method to form carbon-carbon bonds between the pyrimidine C5 position and various aryl or heteroaryl boronic acids/esters.[16][17][18] This reaction is fundamental to extending the molecular scaffold to probe interactions with protein targets.[19]
-
C4-Amino Group (Derivatization): The primary amine at the C4 position serves as a nucleophilic site and a hydrogen bond donor. It can be acylated to form amides, sulfonylated to form sulfonamides, or alkylated, providing another vector for structural diversification and for establishing key interactions within a biological target's binding site.
This orthogonal reactivity allows chemists to perform sequential modifications. For instance, a Suzuki coupling can be performed at the C5-Br position, followed by an SₙAr reaction to displace the C2-sulfonyl group, providing a highly efficient route to complex, polysubstituted pyrimidines.
Applications in Drug Discovery
The 5-bromo-2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies.[20][21] The pyrimidine core mimics the adenine of ATP, while the substituents are tailored to achieve potency and selectivity.
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding pocket. The C4-amino group often forms critical hydrogen bonds with the "hinge region" of the kinase. The C2 and C5 positions are then functionalized to occupy adjacent hydrophobic pockets, conferring selectivity. Derivatives of the core structure have been used to synthesize inhibitors of Aurora Kinase, p38 MAP kinase, and others.[1][13][14]
-
Covalent Inhibitors: The 2-sulfonylpyrimidine moiety itself can act as a "warhead" for covalent inhibitors.[9][15][22] It can react with nucleophilic residues like cysteine within a protein's active site, forming a stable, irreversible covalent bond.[9] This strategy can lead to drugs with enhanced potency and prolonged duration of action. The reactivity can be finely tuned by modifying the substituents on the pyrimidine ring.[15][22]
-
Other Therapeutic Areas: The 5-bromopyrimidine motif is also found in drugs targeting other protein classes. For example, the structure of Macitentan, a dual endothelin receptor antagonist, incorporates a 5-bromo-2-pyrimidinyl group, highlighting the broad utility of this scaffold.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is not widely published, data from closely related analogues like 5-Bromo-2-(methylsulfonyl)pyrimidine provide a strong basis for handling procedures.
-
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Eye Irritation (Category 2), H319: Causes serious eye irritation.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
| Protection | Specification |
| Eye/Face | Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US). |
| Skin | Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. |
-
First Aid Measures:
-
If Inhaled: Move person into fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
If Swallowed: Rinse mouth with water. Call a physician or poison control center immediately.
-
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is more than a simple chemical intermediate; it is a versatile and powerful tool for drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient construction of complex molecular libraries. Its proven role as a core scaffold in numerous biologically active compounds, especially kinase inhibitors, underscores its value to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to develop next-generation targeted therapies.
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